2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol
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Overview
Description
2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol is a chemical compound with the molecular formula C11H17NO4. It features a trimethoxyphenyl group, which is known for its versatile pharmacophore properties, making it a valuable component in various biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol typically involves the reaction of 2,3,4-trimethoxybenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amino group or the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as ketones, aldehydes, and substituted aromatic compounds .
Scientific Research Applications
2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol involves its interaction with various molecular targets and pathways. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), leading to anti-cancer effects . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of external genital warts.
Trimetrexate and Trimethoprim: DHFR inhibitors with therapeutic applications.
Uniqueness
2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol stands out due to its unique combination of the trimethoxyphenyl group and the aminoethanol moiety, which imparts distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C11H17NO4 |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-amino-2-(2,3,4-trimethoxyphenyl)ethanol |
InChI |
InChI=1S/C11H17NO4/c1-14-9-5-4-7(8(12)6-13)10(15-2)11(9)16-3/h4-5,8,13H,6,12H2,1-3H3 |
InChI Key |
CGKPRQZPBUBYGT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C(CO)N)OC)OC |
Origin of Product |
United States |
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